![molecular formula C18H13ClN2O2 B5643104 N-[4-(4-chlorophenoxy)phenyl]nicotinamide](/img/structure/B5643104.png)
N-[4-(4-chlorophenoxy)phenyl]nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, including compounds similar to N-[4-(4-chlorophenoxy)phenyl]nicotinamide, involves the functionalization of the nicotinamide core with various substituents to enhance its biological activities. For instance, a study on the synthesis of novel nicotinamides showed the design and synthesis of N-(arylmethoxy)-2-chloronicotinamides, which exhibited herbicidal activity. Such synthetic strategies can be adapted to synthesize N-[4-(4-chlorophenoxy)phenyl]nicotinamide by introducing the appropriate chlorophenoxy phenyl substituent to the nicotinamide core (Chen Yu et al., 2021).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by the presence of a pyridine ring substituted with an amide group. The structural analysis often involves X-ray crystallography to determine the arrangement of atoms and the geometry of the molecule. For example, the study of supramolecular structures of isomeric nicotinamides provides insights into the hydrogen-bonding patterns and the molecular geometry that could be relevant for N-[4-(4-chlorophenoxy)phenyl]nicotinamide as well (M. D. de Souza et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-14-3-7-16(8-4-14)23-17-9-5-15(6-10-17)21-18(22)13-2-1-11-20-12-13/h1-12H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFONBUZPJZYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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